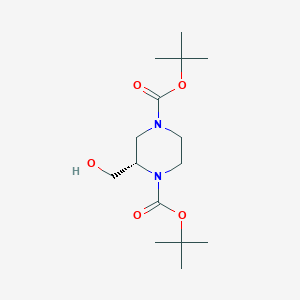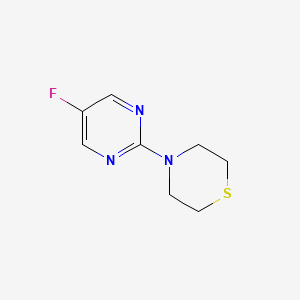
Penta-3,4-dien-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “Penta-3,4-dien-1-aminehydrochloride” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Penta-3,4-dien-1-aminehydrochloride involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, common methods include:
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the compound.
Reaction Conditions: Typical conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Processing: Producing the compound in large batches using industrial reactors.
Continuous Processing: A more efficient method where the compound is produced continuously, allowing for better control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Penta-3,4-dien-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often involve halogens or other nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Penta-3,4-dien-1-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Penta-3,4-dien-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions and processes.
Eigenschaften
CAS-Nummer |
2377032-77-2; 5558-11-2 |
|---|---|
Molekularformel |
C5H10ClN |
Molekulargewicht |
119.59 |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h3H,1,4-6H2;1H |
InChI-Schlüssel |
MUSADJFVIAUQDF-UHFFFAOYSA-N |
SMILES |
C=C=CCCN.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-CHLOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2695641.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2695642.png)
![2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2695644.png)


![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2695648.png)


![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
